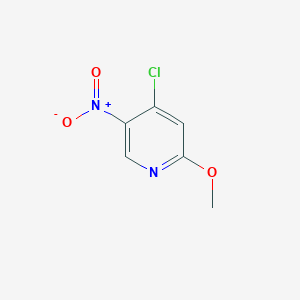
4-クロロ-2-メトキシ-5-ニトロピリジン
概要
説明
“4-Chloro-2-methoxy-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O3 . It is a white to light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methoxy-5-nitropyridine” consists of a pyridine ring with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a nitro group at the 5th position .
Physical And Chemical Properties Analysis
“4-Chloro-2-methoxy-5-nitropyridine” is a white to light yellow to yellow powder or crystals . Other physical and chemical properties such as melting point, boiling point, density, etc., are not specified in the search results.
科学的研究の応用
タンパク質チロシンキナーゼ阻害剤
4-クロロ-2-メトキシ-5-ニトロピリジン: は、タンパク質チロシンキナーゼ阻害剤としての可能性を秘めたピロロピリドンの合成に使用されます。 これらの阻害剤は、細胞の成長と生存を促進する特定の酵素を阻害できるため、標的がん治療において重要な役割を果たす可能性があります .
化学合成研究
この化合物は、より広範な化学合成研究における前駆体または中間体として役立つ可能性があります。 その独特の構造により、新しい材料や医薬品の開発に使用できるさまざまな誘導体の作成が可能になります .
連続フロー合成
この化合物は、連続フロー合成プロセスに適用して、高エネルギーで潜在的に爆発性の中間体の蓄積を最小限に抑えることができ、これにより、工業化学生産における安全性とスケーラビリティが向上します .
Safety and Hazards
作用機序
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-2-methoxy-5-nitropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition, while the organoboron reagents are transferred from boron to palladium during transmetalation .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methoxy-5-nitropyridine’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of complex organic compounds.
生化学分析
Biochemical Properties
4-Chloro-2-methoxy-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling events.
Cellular Effects
The effects of 4-Chloro-2-methoxy-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methoxy-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methoxy-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methoxy-5-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Chloro-2-methoxy-5-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methoxy-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methoxy-5-nitropyridine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-chloro-2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWJHZGZXCVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





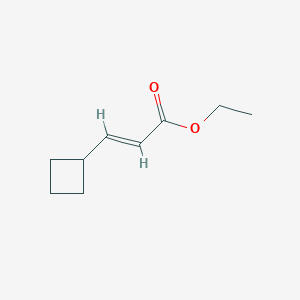



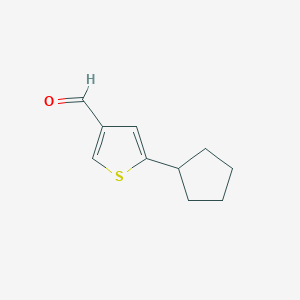

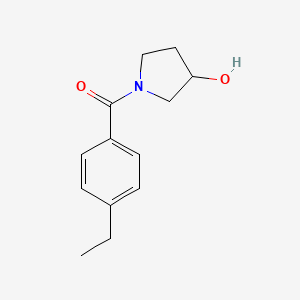


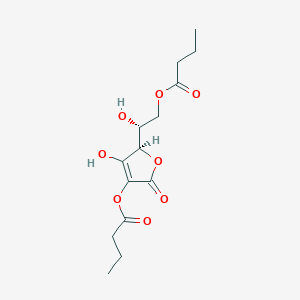

![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)